molecular formula C22H23ClN2O4S B2906925 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251672-98-6

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2906925
CAS No.: 1251672-98-6
M. Wt: 446.95
InChI Key: RVGIRTFSJJBBSG-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a complex heterocyclic compound characterized by a benzothiazine-dione core substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 2. Key structural features include:

  • 3-Chloro-4-methoxyphenyl group: Introduces electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, influencing electronic properties and solubility.
  • 4-Methylpiperidine-1-carbonyl side chain: Enhances lipophilicity and may modulate bioavailability or receptor binding.

Spectroscopic characterization (¹³C NMR, HRMS) confirms its molecular formula (C₂₃H₂₄ClN₂O₆S) and purity, with HRMS (ESI-Orbitrap) showing a calculated mass of 459.1323 and observed mass of 459.1355 .

Properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(16-7-8-19(29-2)17(23)13-16)18-5-3-4-6-20(18)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIRTFSJJBBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of the thiomorpholine and dimethylphenyl groups. The synthetic route typically starts with the preparation of the pyrazoloquinoline intermediate, followed by the addition of the thiomorpholine ring through a nucleophilic substitution reaction. The final step involves the introduction of the dimethylphenyl group via a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the pyrazoloquinoline core, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Differences :

  • The benzothiazine-dione core may confer greater conformational rigidity compared to the fused pyrido-pyrimidinone system.
  • Piperazine substituents in compounds enhance water solubility, whereas the 4-methylpiperidine carbonyl in the target compound increases lipophilicity .

Carbamate-Based Pesticides ()

Compounds like 1-methylethyl (3-chloro-4-methoxyphenyl)carbamate and chlorpropham share the 3-chloro-4-methoxyphenyl group but utilize carbamate ester linkages instead of a benzothiazine-dione scaffold:

Feature Target Compound Carbamate Derivatives
Core Structure Benzothiazine-dione Carbamate ester
Reactivity Stable under basic conditions Prone to hydrolysis
Applications Undisclosed Herbicides (e.g., chlorpropham)

Key Differences :

  • Carbamates are metabolically labile, limiting their persistence, whereas the benzothiazine-dione core may improve stability.
  • The target compound’s amide and sulfone groups could enable distinct binding mechanisms compared to carbamates’ ester-based activity .

Piperidine-Containing Building Blocks ()

Enamine Ltd’s 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride shares the piperidine motif but lacks the benzothiazine-dione core:

Feature Target Compound Enamine Building Blocks
Piperidine Substituent 4-Methylpiperidine carbonyl 4-Phenylpiperidine
Molecular Weight ~459 g/mol ~402–403 g/mol
Function Undisclosed Intermediate for drug discovery

Key Differences :

  • The 4-methylpiperidine group in the target compound may reduce steric hindrance compared to 4-phenylpiperidine derivatives.
  • The benzothiazine-dione core offers unique hydrogen-bonding sites absent in simpler piperidine-building blocks .

Biological Activity

The compound 4-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic derivative of benzothiazine known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Molecular Structure

The molecular formula of the compound is C22H23ClN2O4SC_{22}H_{23}ClN_2O_4S, featuring a complex structure with a benzothiazine core. The presence of various functional groups, such as chloro and methoxy substituents, enhances its pharmacological profile.

Chemical Property Value
Molecular Weight426.94 g/mol
IUPAC Name[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
InChIInChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(16-7-8-19(29-2)17(23)13-16)18-5-3-4-6-20(18)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3

The exact mechanism of action for this compound remains partially elucidated. However, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest potential anti-inflammatory and analgesic properties by modulating pathways related to pain perception and inflammation responses.

Pharmacological Studies

Research indicates that benzothiazine derivatives may exhibit a range of biological activities including:

  • Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
  • Antiviral Properties : Potential effectiveness in inhibiting viral replication.
  • Anticancer Effects : Initial studies suggest the compound may induce apoptosis in cancer cell lines.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of similar benzothiazine derivatives:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that compounds within this class inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation.
  • Anticancer Activity :
    • In vitro assays showed that related compounds can induce cell cycle arrest and apoptosis in human cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting utility in treating infections.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route Overview

  • Formation of the benzothiazine core through cyclization reactions.
  • Introduction of chloro and methoxy groups via electrophilic aromatic substitution.
  • Finalization with the piperidine carbonyl moiety through nucleophilic substitution reactions.

Q & A

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

  • Methodology :
  • pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify acid/base-labile groups (e.g., sulfone or piperidine carbonyl) .
  • Degradant Identification : Isolate and characterize products via LC-MS/MS and ¹H NMR .

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